2-(Azetidin-3-yl)-3-fluoro-5-(trifluoromethyl)pyridine
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Overview
Description
2-(Azetidin-3-yl)-3-fluoro-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This particular compound is characterized by the presence of an azetidine ring, a fluorine atom, and a trifluoromethyl group attached to the pyridine ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-3-fluoro-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the azetidine ring, fluorine atom, and trifluoromethyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yl)-3-fluoro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)-3-fluoro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-3-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The azetidine ring may also play a role in modulating the compound’s biological activity by influencing its three-dimensional structure and electronic properties.
Comparison with Similar Compounds
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has a chlorine atom instead of a fluorine atom.
2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine: This compound lacks the fluorine atom at the 3-position of the pyridine ring.
Uniqueness: The presence of the fluorine atom in 2-(Azetidin-3-yl)-3-fluoro-5-(trifluoromethyl)pyridine imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H8F4N2 |
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Molecular Weight |
220.17 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-3-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F4N2/c10-7-1-6(9(11,12)13)4-15-8(7)5-2-14-3-5/h1,4-5,14H,2-3H2 |
InChI Key |
VMULTWHZOLXTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=N2)C(F)(F)F)F |
Origin of Product |
United States |
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